Ethyl (2-{[(5-bromo-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Description
Ethyl (2-{[(5-bromo-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that belongs to a class of organic molecules featuring a thiazole ring, a common structural motif in various chemical entities with potential biological activities. The presence of the bromine atom and the thiophene ring suggests that this compound could exhibit interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for their biological activities, indicating the feasibility of synthesizing such compounds with halogen substitutions and their potential for biological applications . Another study reported the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, which involved density functional theory (DFT) calculations to support the experimental results . These studies demonstrate the synthetic accessibility of thiazole derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, and Raman spectroscopy, as well as X-ray diffraction methods . These techniques allow for the determination of geometric parameters such as bond lengths and angles, which are crucial for understanding the molecular conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Thiazole derivatives can participate in a range of chemical reactions due to their reactive sites. For example, the amino group on the thiazole ring can be involved in the formation of hydrogen bonds, which can influence the compound's chemical behavior and interactions with biological targets . The presence of substituents such as the bromine atom can also make the molecule amenable to further chemical modifications, which can be exploited in the synthesis of more complex molecules or in the modification of its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as thermal stability and electronic properties, can be evaluated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). These properties are important for understanding the compound's behavior under different conditions and its suitability for various applications . Theoretical calculations, such as those involving HOMO and LUMO energies, can provide insights into the electronic structure and potential reactivity of the molecule .
Mechanism of Action
Target of Action
For instance, thiazoles have been found to exhibit diverse biological activities . Similarly, thiophene derivatives have been reported to have a variety of biological effects .
Mode of Action
Compounds containing thiazole and thiophene rings often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazole and thiophene derivatives have been found to affect a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole and thiophene derivatives have been reported to have a variety of effects, including anti-inflammatory, antimicrobial, and anticancer activities .
properties
IUPAC Name |
ethyl 2-[2-[(5-bromothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-2-18-10(16)5-7-6-19-12(14-7)15-11(17)8-3-4-9(13)20-8/h3-4,6H,2,5H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRFIXUHZNMKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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